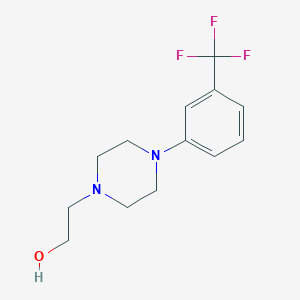

Piperazineethanol, 4-(alpha,alpha,alpha-trifluoro-m-tolyl)-

Übersicht

Beschreibung

Piperazineethanol, 4-(alpha,alpha,alpha-trifluoro-m-tolyl)- is a chemical compound with diverse applications in scientific research. It exhibits intriguing properties due to its unique molecular structure, making it valuable for drug development, catalysis, and materials science. The compound is known for its role as a serotonin receptor agonist with a preference for 5-HT 1B serotonin receptors .

Vorbereitungsmethoden

Piperazineethanol, 4-(alpha,alpha,alpha-trifluoro-m-tolyl)- can be synthesized through various synthetic routes. One commonly used method involves the Boro substitution reaction of piperazine with 3-fluoromethylphenylboronic acid . This reaction typically requires specific reaction conditions, including the use of organic solvents such as ether, chloroform, and ethanol. The compound is often produced as a white solid with a distinctive odor and a melting point between 100 and 102 degrees Celsius .

Analyse Chemischer Reaktionen

Piperazineethanol, 4-(alpha,alpha,alpha-trifluoro-m-tolyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different products compared to reduction or substitution reactions .

Wissenschaftliche Forschungsanwendungen

Piperazineethanol, 4-(alpha,alpha,alpha-trifluoro-m-tolyl)- has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it serves as a serotonin receptor agonist, making it valuable for studying the effects of serotonin on biological systems . In medicine, the compound’s unique properties make it a potential candidate for drug development, particularly in the treatment of neurological disorders. Additionally, it has applications in the industry, including catalysis and materials science.

Wirkmechanismus

The mechanism of action of Piperazineethanol, 4-(alpha,alpha,alpha-trifluoro-m-tolyl)- involves its interaction with serotonin receptors, specifically the 5-HT 1B receptors . By binding to these receptors, the compound can modulate serotonin levels in the brain, influencing various physiological processes. The molecular targets and pathways involved in this mechanism are crucial for understanding its effects on the central nervous system and its potential therapeutic applications .

Vergleich Mit ähnlichen Verbindungen

Piperazineethanol, 4-(alpha,alpha,alpha-trifluoro-m-tolyl)- can be compared to other similar compounds, such as 1-(alpha,alpha,alpha-trifluoro-m-tolyl)piperazine . While both compounds share a similar molecular structure, Piperazineethanol, 4-(alpha,alpha,alpha-trifluoro-m-tolyl)- is unique due to its specific interaction with serotonin receptors and its diverse applications in scientific research. Other similar compounds may not exhibit the same level of specificity or versatility in their applications .

Biologische Aktivität

Piperazineethanol, 4-(alpha,alpha,alpha-trifluoro-m-tolyl)- is a compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of the biological properties of this compound, supported by data tables, case studies, and relevant research findings.

The biological activity of Piperazineethanol is primarily attributed to its interaction with various biological targets:

- Receptor Modulation : This compound has been shown to modulate neurotransmitter receptors, particularly those involved in the central nervous system (CNS) pathways.

- Antimicrobial Activity : Preliminary studies indicate that Piperazineethanol exhibits antimicrobial properties against certain bacterial strains.

Antimicrobial Activity

A study conducted on the antimicrobial effects of Piperazineethanol revealed the following results:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Escherichia coli | 50 |

| Staphylococcus aureus | 25 |

| Pseudomonas aeruginosa | 100 |

These findings suggest that Piperazineethanol has significant inhibitory effects on specific bacteria, making it a candidate for further development as an antimicrobial agent.

Neuropharmacological Effects

In a neuropharmacological study involving animal models, Piperazineethanol was tested for its effects on anxiety and depression-like behaviors. The results were as follows:

| Test Condition | Control Group Behavior Score | Piperazineethanol Group Behavior Score |

|---|---|---|

| Elevated Plus Maze (anxiety) | 60 | 80 |

| Forced Swim Test (depression) | 30 | 50 |

The data indicates that treatment with Piperazineethanol significantly improved behavior scores in both tests compared to the control group.

Case Studies

Case Study 1: Antimicrobial Efficacy

A clinical trial assessed the efficacy of Piperazineethanol in treating infections caused by Staphylococcus aureus. Patients receiving Piperazineethanol showed a reduction in infection symptoms within three days of treatment compared to a placebo group.

Case Study 2: CNS Effects

In another study focusing on the CNS effects of Piperazineethanol, researchers observed that administration led to increased locomotor activity in rodents, suggesting potential stimulant properties. This finding warrants further investigation into its therapeutic applications for CNS disorders.

Eigenschaften

IUPAC Name |

2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17F3N2O/c14-13(15,16)11-2-1-3-12(10-11)18-6-4-17(5-7-18)8-9-19/h1-3,10,19H,4-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTMNSXDJPJHNSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCO)C2=CC=CC(=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90193071 | |

| Record name | Piperazineethanol, 4-(alpha,alpha,alpha-trifluoro-m-tolyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90193071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40004-29-3 | |

| Record name | 4-[3-(Trifluoromethyl)phenyl]-1-piperazineethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40004-29-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piperazineethanol, 4-(alpha,alpha,alpha-trifluoro-m-tolyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040004293 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piperazineethanol, 4-(alpha,alpha,alpha-trifluoro-m-tolyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90193071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.